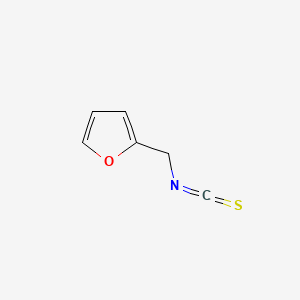

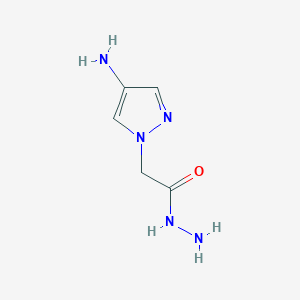

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

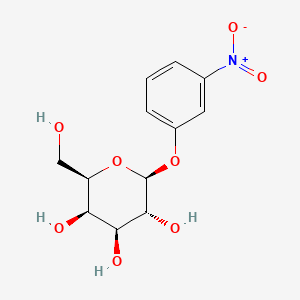

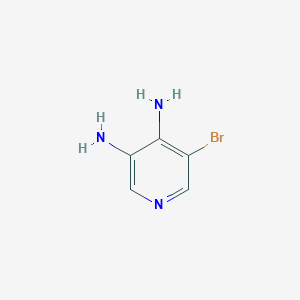

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of both a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and an acetohydrazide moiety, which is a functional group consisting of an acyl group bonded to a hydrazide. This compound is of interest due to its potential applications in medicinal chemistry and its role in the formation of compounds with biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of acetohydrazides as starting materials. For instance, the synthesis of 2-amino-4-(3-amino-5-hydroxy-4H-pyrazol-4-ylidene)-4H-chromene-3-carbonitriles was achieved by reacting salicylaldehydes, malononitrile, and 2-cyanoacetohydrazide, which is structurally similar to 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide . Another study describes the synthesis of various heterocyclic compounds, including pyrazole, using (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide, showcasing the versatility of hydrazide derivatives in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide is typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS spectral analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound, which are crucial for understanding the chemical behavior and reactivity of the molecule.

Chemical Reactions Analysis

Acetohydrazides are reactive intermediates that can undergo various chemical reactions to form a wide range of heterocyclic compounds. For example, the Pinner reaction strategy was used to synthesize 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones, demonstrating the reactivity of cyanoacetate derivatives in the formation of triazolylacetates and aminopyrazolones . Additionally, the synthesis of novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives further illustrates the chemical transformations that acetohydrazides can undergo, leading to compounds with potential anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide and its derivatives can be inferred from related compounds. These properties are influenced by the presence of functional groups and the overall molecular structure. The solubility, melting point, and stability of these compounds are important for their practical applications, especially in the context of drug development and synthesis of biologically active molecules. The cytotoxic activity of some derivatives against cancer cell lines, as demonstrated in one study, highlights the significance of understanding these properties in the context of therapeutic applications .

Propriétés

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,6-7H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXVBFYEGOEFQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.